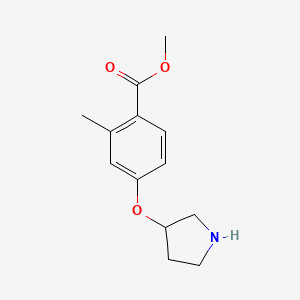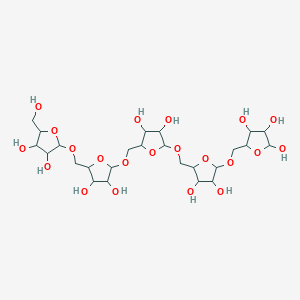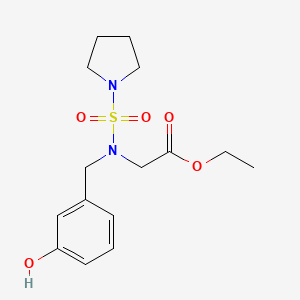
1-(2,6-Dichloro-3-fluorophenyl)ethylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-1-(2,6-Dichloro-3-fluorophenyl)ethan-1-aminehydrochloride: is a chemical compound that belongs to the class of organic compounds known as phenylamines. This compound is characterized by the presence of a phenyl group substituted with chlorine and fluorine atoms, attached to an ethanamine backbone. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(2,6-Dichloro-3-fluorophenyl)ethan-1-aminehydrochloride typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 2,6-dichloro-3-fluorobenzene.
Nucleophilic Substitution: The 2,6-dichloro-3-fluorobenzene undergoes a nucleophilic substitution reaction with an appropriate amine to form the intermediate (1R)-1-(2,6-Dichloro-3-fluorophenyl)ethan-1-amine.
Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of (1R)-1-(2,6-Dichloro-3-fluorophenyl)ethan-1-aminehydrochloride is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, converting the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can participate in substitution reactions, where the chlorine or fluorine atoms are replaced by other functional groups using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted phenylamines.
Scientific Research Applications
(1R)-1-(2,6-Dichloro-3-fluorophenyl)ethan-1-aminehydrochloride: has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and receptor binding assays.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (1R)-1-(2,6-Dichloro-3-fluorophenyl)ethan-1-aminehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(1R)-1-(2,6-Dichlorophenyl)ethan-1-aminehydrochloride: Lacks the fluorine atom, which may affect its reactivity and biological activity.
(1R)-1-(2,6-Difluorophenyl)ethan-1-aminehydrochloride: Lacks the chlorine atoms, which may influence its chemical properties and applications.
(1R)-1-(3-Fluoro-4-chlorophenyl)ethan-1-aminehydrochloride: Different substitution pattern on the phenyl ring, leading to variations in its chemical behavior.
Uniqueness: : The presence of both chlorine and fluorine atoms in (1R)-1-(2,6-Dichloro-3-fluorophenyl)ethan-1-aminehydrochloride imparts unique chemical properties, such as increased reactivity and specific biological interactions, making it distinct from its analogs.
Properties
Molecular Formula |
C8H9Cl3FN |
|---|---|
Molecular Weight |
244.5 g/mol |
IUPAC Name |
1-(2,6-dichloro-3-fluorophenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C8H8Cl2FN.ClH/c1-4(12)7-5(9)2-3-6(11)8(7)10;/h2-4H,12H2,1H3;1H |
InChI Key |
XWNBPWSCZGITLD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=CC(=C1Cl)F)Cl)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[Rh COD (R)-Binap]BF4](/img/structure/B12088823.png)


![[6,25,26,32-Tetrahydroxy-5,24,31-trimethyl-10-oxo-20-propan-2-yl-33-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2,4,9,21,23,28,30-heptaoxatetracyclo[27.3.1.03,8.022,27]tritriacontan-7-yl] 3-hydroxy-2-methylbutanoate](/img/structure/B12088851.png)
![N-[4-(3,4-dichloro phenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]formamide](/img/structure/B12088856.png)
![2-[3-(2-aminoethyl)-4-methyl-1H-indol-1-yl]acetamide](/img/structure/B12088864.png)





![4-[2-(2-Aminooxy-ethoxy)-ethyl]-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B12088904.png)

![(E)-Methyl 3-([1,1'-biphenyl]-4-yl)acrylate](/img/structure/B12088922.png)
